molecular formula C9H14N4O B11796082 2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine

2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine

Cat. No.: B11796082
M. Wt: 194.23 g/mol
InChI Key: TVQULFIBVGYICG-UHFFFAOYSA-N
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Description

2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine is a pyrimidine derivative characterized by a methoxy group at position 2, a pyrrolidine substituent at position 4, and an amine group at position 3. The pyrrolidine ring enhances solubility and bioavailability due to its nitrogen-containing heterocyclic structure, while the methoxy group may influence electronic properties and binding affinity in biological systems .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-amine

InChI

InChI=1S/C9H14N4O/c1-14-9-11-6-7(10)8(12-9)13-4-2-3-5-13/h6H,2-5,10H2,1H3

InChI Key

TVQULFIBVGYICG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=N1)N2CCCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . This method allows for the formation of the pyrrolidinyl-pyrimidine structure in a single step.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy and pyrrolidinyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

    Cyclization Reactions: The pyrimidine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can lead to various derivatives with different functional groups replacing the methoxy or pyrrolidinyl groups.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine involves its interaction with specific molecular targets. For example, derivatives of pyrrolidinyl-pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These interactions can inhibit a wide range of enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The following compounds share structural similarities with 2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine, differing primarily in substituents or heterocyclic moieties:

Compound Name Substituents (Positions) Key Structural Differences Biological Relevance
4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine Cl (4), pyrrolidine (6) Chloro vs. methoxy; positional isomer Intermediate in kinase inhibitors
2-Methyl-4-phenoxy-6-(piperidin-1-yl)pyrimidin-5-amine Methyl (2), phenoxy (4), piperidine (6) Phenoxy vs. pyrrolidine; piperidine vs. pyrrolidine Anticancer candidate
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Methylpiperazine (5) Piperazine vs. pyrrolidine; amine position Kinase inhibitor scaffolds
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine Cl (4), methoxy (6), methyl (2) Chloro vs. pyrrolidine; methyl addition Pharmaceutical intermediate

Sources :

Key Observations:

Electron-Donating vs. Chloro-substituted analogues (e.g., 4-chloro-6-methoxy-2-methylpyrimidin-5-amine) are often intermediates in drug synthesis due to their versatility in cross-coupling reactions .

Piperazine-containing compounds (e.g., 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine) are prevalent in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding domains .

Positional Isomerism :

  • The positional shift of the pyrrolidine group (e.g., from position 4 to 6 in 4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine) can drastically alter molecular conformation and biological activity .

Physicochemical and Pharmacokinetic Properties

Property 2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine 2-Methyl-4-phenoxy-6-(piperidin-1-yl)pyrimidin-5-amine
Molecular Weight ~235 g/mol ~234 g/mol ~325 g/mol
LogP ~1.8 (estimated) ~2.1 ~3.5
Solubility High (pyrrolidine enhances hydrophilicity) Moderate (chloro reduces solubility) Low (phenoxy increases lipophilicity)
Bioavailability Likely high Moderate Low

Sources :

Biological Activity

2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxy group at the 2-position, a pyrrolidine moiety at the 4-position, and an amino group at the 5-position of the pyrimidine ring. Understanding its biological activity is crucial for exploring its therapeutic applications.

Structure and Properties

The molecular structure of 2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine can be summarized as follows:

Feature Description
Molecular Formula Cx_xHy_yNz_zO (specific values not provided in sources)
Functional Groups Methoxy, amino, pyrrolidine
Potential Applications Anti-inflammatory, antimicrobial activities

Anti-inflammatory Properties

Preliminary studies indicate that 2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine may exhibit significant anti-inflammatory properties. Pyrimidine derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes. The compound's ability to suppress COX enzyme activity suggests potential therapeutic benefits in treating inflammatory diseases. For instance, similar compounds have demonstrated IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Similar pyrrolidine derivatives have been reported to possess antibacterial and antifungal activities against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been documented, indicating effective inhibition of Gram-positive and Gram-negative bacteria, as well as fungi .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of 2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine. The following table summarizes related compounds and their biological activities:

Compound Name Structure Features Biological Activity
2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-amineSimilar methoxy and amino groups; piperidine instead of pyrrolidinePotential anti-inflammatory activity
4-Amino-pyrimidine derivativesBasic pyrimidine structure with various substitutionsBroad range of pharmacological effects
Pyrrolidine-containing heterocyclesVarious substitutions on the pyrrolidine ringDiverse biological activities

The unique combination of substituents in 2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine may enhance its solubility and bioavailability compared to other derivatives, potentially leading to selective activity against specific inflammatory pathways.

Case Studies and Research Findings

Recent research has focused on synthesizing various derivatives of pyrimidine compounds, including 2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine, to explore their pharmacological profiles. Some notable findings include:

  • In vitro Studies : Compounds similar to 2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine have shown promising results in inhibiting COX enzymes, with IC50_{50} values indicating strong anti-inflammatory potential .
  • Antimicrobial Testing : In vitro tests revealed that related compounds exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity .
  • Therapeutic Applications : Given its structural features and preliminary biological activity data, there is a growing interest in further investigating this compound for potential use in treating inflammatory diseases and infections.

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